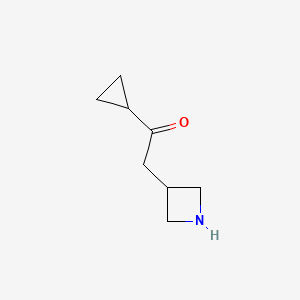
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is a specialized organoboron compound that has gained attention in organic synthesis, particularly in cross-coupling reactions. This compound features a fluorine atom and a methoxymethyl group on the phenyl ring, which can influence its reactivity and applications.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 2-fluoro-6-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or a Dean-Stark apparatus.
Grignard Reaction: Another method involves the reaction of 2-fluoro-6-(methoxymethyl)phenylmagnesium bromide with triisopropyl borate followed by esterification with pinacol.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protodeboronation: It can undergo protodeboronation under certain conditions, leading to the formation of the corresponding phenyl boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate or potassium phosphate are typically used.
Protodeboronation: Radical initiators and transition metal catalysts can facilitate this reaction.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds are the primary products.
Protodeboronation: Phenyl boronic acid derivatives are formed.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug discovery.
Industry: It is employed in the manufacturing of materials and chemicals with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the functionalization of aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid Pinacol Ester: Lacks the fluorine and methoxymethyl groups.
2-Fluoro-6-(hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Uniqueness: 2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both fluorine and methoxymethyl groups, which can influence its reactivity and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C14H20BFO3 |
|---|---|
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
2-[2-fluoro-6-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-17-5)7-6-8-11(12)16/h6-8H,9H2,1-5H3 |
InChI-Schlüssel |
MFMGCSZDVUEABK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Amino-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone Hydrochloride](/img/structure/B15334507.png)

![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)

![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)
![2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15334551.png)
![2-Chloro-5-iodo-4-[(propan-2-ylideneamino)oxy]nicotinonitrile](/img/structure/B15334554.png)

![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)

